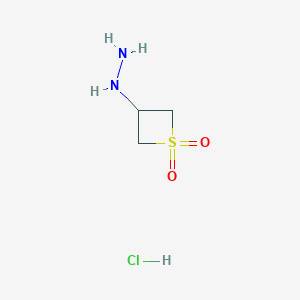
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide, also known as DOTS, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide involves the inhibition of the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer. By inhibiting the activity of CAIX, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Apart from its anticancer properties, this compound has been found to have other biochemical and physiological effects. Studies have shown that it can reduce inflammation, improve insulin sensitivity, and prevent the formation of blood clots. Additionally, it has been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide in lab experiments is its high solubility in water and organic solvents, which makes it easy to administer to cells and animals. Additionally, its specificity for CAIX makes it an ideal candidate for studying the role of this enzyme in cancer. However, one of the limitations of using this compound is its potential toxicity, which requires careful dosing and monitoring in experiments.
Orientations Futures
There are several future directions for the study of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to study its effects on other enzymes and pathways that are involved in cancer progression. Additionally, there is potential for the use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields, particularly in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting subject for further research.
Méthodes De Synthèse
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide involves the reaction of 2-(2,4-dioxooxazolidin-3-yl)ethylamine with thiophene-2-sulfonyl chloride. The resulting product is a white powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide has been the subject of various studies due to its potential applications in different fields. One of its most significant applications is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to be effective against multidrug-resistant cancer cells.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S2/c12-7-6-16-9(13)11(7)4-3-10-18(14,15)8-2-1-5-17-8/h1-2,5,10H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDGWWSOIJAITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2951263.png)
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2951268.png)

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-2-chloro-N-methylpyridine-4-carboxamide;hydrochloride](/img/structure/B2951272.png)


![2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B2951277.png)

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)


![N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951283.png)
![2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951284.png)
![3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2951285.png)